2-メトキシ-4-(4-メチルピペラジン-1-イル)アニリン

概要

説明

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a cycloalkylamine analogue that can be used as a component of organic synthesis intermediates. It is known for its application in the synthesis of active compounds such as ASP3026 . The compound has the molecular formula C17H28N4O and a molecular weight of 304.43 g/mol .

科学的研究の応用

Chemical Properties and Structure

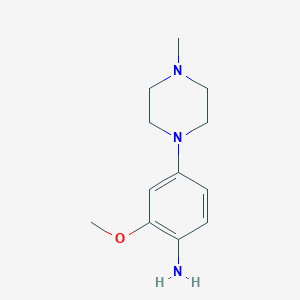

- IUPAC Name : 2-methoxy-4-(4-methylpiperazin-1-yl)aniline

- Molecular Formula : C12H19N3O

- Molecular Weight : 219.30 g/mol

- CAS Number : 761440-75-9

Chemistry

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structural properties allow for the development of new chemical reactions and methodologies, making it a valuable reagent in synthetic organic chemistry .

Biology

In biological research, this compound plays a crucial role in studying the interactions between small molecules and biological targets. It is employed in developing new biochemical assays to explore enzyme activity and receptor interactions. The compound's ability to modulate protein functions makes it a candidate for investigating cellular signaling pathways .

Medicine

The medicinal applications of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline are particularly noteworthy. It has been studied for its potential as a therapeutic agent targeting specific molecular pathways involved in cancer progression, particularly through inhibition of the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .

Research indicates that 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline exhibits notable anti-tumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| H2228 (ALK-positive NSCLC) | 0.5 | Strong inhibition of cell growth |

| Karpas 299 (ALCL) | 0.3 | Induction of apoptosis |

| NCI-H1975 (EGFR mutation) | 1.0 | Moderate inhibition |

Case Study 1: Efficacy in Lung Cancer

A clinical study involving patients with ALK-positive NSCLC demonstrated that treatment with Brigatinib, which utilizes this compound as a precursor, resulted in significant tumor size reduction and improved progression-free survival rates compared to traditional chemotherapy .

Case Study 2: Combination Therapy

Research has explored the potential of combining this compound with immune checkpoint inhibitors to enhance anti-tumor responses in preclinical models. The findings suggest a synergistic effect that could improve treatment outcomes for patients with advanced malignancies .

作用機序

Target of Action

The primary targets of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline are the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) . These proteins play a crucial role in cell signaling pathways that regulate cell growth and division. Abnormalities in these proteins can lead to uncontrolled cell proliferation, a hallmark of cancer.

Mode of Action

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline interacts with its targets (EGFR and ALK) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation.

Biochemical Pathways

The affected pathways include the EGFR signaling pathway and the ALK pathway. Downstream effects of inhibiting these pathways include reduced cell proliferation, decreased cell survival, and increased apoptosis (programmed cell death). This can lead to a reduction in tumor growth and size .

Result of Action

The molecular and cellular effects of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline’s action include decreased cell proliferation and increased apoptosis. This results in a reduction in tumor growth and size .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 2-methoxyaniline with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 2-methoxyaniline and 4-methylpiperazine.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C to 25°C.

Catalysts and Solvents: Common solvents used include dichloromethane or ethanol. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

化学反応の分析

Types of Reactions

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The methoxy and piperazine groups can undergo substitution reactions with various electrophiles or nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of corresponding amines or reduced forms.

Substitution: Formation of substituted derivatives with various functional groups

類似化合物との比較

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)aniline

- 4-(Piperidin-1-ylmethyl)aniline

- 2-(1-Methylpiperidin-4-yl)ethanamine

- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

- (4-Methylpiperazin-1-yl)-piperidin-4-yl-methanone

Uniqueness

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is unique due to its specific structural features, such as the presence of both methoxy and piperazine groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

生物活性

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, also known as a cycloalkylamine analogue, has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research. This compound primarily functions as an intermediate in the synthesis of various pharmaceutical agents and has shown potential as a therapeutic candidate targeting specific molecular pathways.

Chemical Structure and Properties

The chemical formula for 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is C₁₂H₁₈N₃O, with a molecular weight of approximately 218.29 g/mol. The structure features a methoxy group, an aniline moiety, and a piperazine ring, contributing to its unique reactivity and biological interactions.

The biological activity of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is primarily attributed to its ability to bind to specific proteins and receptors, modulating their activity. Notably, it has been identified as an inhibitor of key kinases involved in cancer pathways, such as:

- Epidermal Growth Factor Receptor (EGFR)

- Anaplastic Lymphoma Kinase (ALK)

These interactions lead to significant downstream effects, including:

- Reduced cell proliferation

- Increased apoptosis (programmed cell death)

This mechanism suggests its potential utility in cancer treatment by inhibiting tumor growth and promoting cell death in malignant cells .

In Vitro Studies

Research has demonstrated that 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline exhibits substantial anticancer activity. For instance:

- Inhibition of Tumor Growth : Studies have shown that this compound can significantly reduce tumor size and growth rates in various cancer cell lines through its action on EGFR and ALK pathways .

- Cell Line Testing : In vitro assays using human cancer cell lines have indicated that the compound can effectively induce apoptosis while inhibiting cell proliferation. Specific IC50 values (the concentration required to inhibit 50% of cell viability) have been reported, highlighting its potency against certain cancer types .

Case Studies

- EGFR Mutant Inhibition : A study focusing on mutant-selective EGFR inhibitors found that derivatives of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline could achieve competitive inhibition against mutant forms of EGFR, demonstrating selectivity over wild-type receptors .

- ALK Inhibition : The compound has also been linked to the inhibition of ALK, which is crucial in the treatment of certain lymphomas and lung cancers. Its ability to disrupt ALK signaling pathways further supports its potential as an anticancer agent .

Summary of Biological Activities

| Activity | Description |

|---|---|

| EGFR Inhibition | Binds to EGFR, reducing signaling and promoting apoptosis in cancer cells. |

| ALK Inhibition | Disrupts ALK signaling pathways associated with tumor growth. |

| Cell Proliferation | Demonstrates significant reduction in proliferation rates across cell lines. |

| Apoptosis Induction | Promotes programmed cell death in malignant cells through targeted action. |

特性

IUPAC Name |

2-methoxy-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYPGLRYFIVYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602870 | |

| Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122833-04-9 | |

| Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。